molecular formula C15H12Cl2N4O B11475667 2-chloro-N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-methylbenzohydrazide

2-chloro-N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-methylbenzohydrazide

Cat. No.: B11475667
M. Wt: 335.2 g/mol
InChI Key: LRAKVSDJRNKBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide is a synthetic organic compound It is characterized by the presence of a chlorinated pyridine ring, a cyano group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of substituents: Chlorine, cyano, and methyl groups are introduced through substitution reactions using reagents like thionyl chloride, cyanogen bromide, and methyl iodide.

    Formation of the benzohydrazide moiety: This involves the reaction of a benzoyl chloride derivative with hydrazine or its derivatives.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Batch reactors: for controlled synthesis.

    Continuous flow reactors: for large-scale production.

    Purification techniques: such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Thionyl chloride, cyanogen bromide, methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of carboxylic acids or ketones.

    Reduction: May result in the formation of amines or alcohols.

    Substitution: Introduction of new functional groups like nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Biochemical Probes: Used to study enzyme mechanisms.

    Drug Development: Investigated for potential therapeutic properties.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Manufacturing: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzamide
  • 2-chloro-N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzoate

Uniqueness

2-chloro-N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-methylbenzohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in designing targeted applications in various fields.

Properties

Molecular Formula

C15H12Cl2N4O

Molecular Weight

335.2 g/mol

IUPAC Name

2-chloro-N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-methylbenzohydrazide

InChI

InChI=1S/C15H12Cl2N4O/c1-9-7-13(19-14(17)11(9)8-18)21(2)20-15(22)10-5-3-4-6-12(10)16/h3-7H,1-2H3,(H,20,22)

InChI Key

LRAKVSDJRNKBNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)N(C)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.